molecular formula C4H8O B110119 2-Methyloxetane CAS No. 2167-39-7

2-Methyloxetane

Cat. No.: B110119
CAS No.: 2167-39-7
M. Wt: 72.11 g/mol
InChI Key: FZIIBDOXPQOKBP-UHFFFAOYSA-N
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Description

2-Methyloxetane is a four-membered cyclic ether with the molecular formula C₄H₈O. It is a derivative of oxetane, characterized by the presence of a methyl group attached to the second carbon of the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxetane can be synthesized through several methods. One common approach involves the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane derivatives, including this compound, along with by-products such as water, potassium chloride, and potassium acetate .

Industrial Production Methods: Industrial production of this compound typically involves similar cyclization reactions but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyloxetane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some oxetane derivatives are explored for their therapeutic potential, including their use in drug development.

    Industry: this compound is used in the production of specialty chemicals, resins, and polymers.

Mechanism of Action

The mechanism of action of 2-methyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can participate in various chemical transformations, making this compound a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic applications where selective transformations are required .

Properties

IUPAC Name

2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIIBDOXPQOKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870944
Record name 2-Methyloxetane
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

218.0 [mmHg]
Record name 1,3-Epoxybutane
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Mechanism of Action

Groups of industrial and lab chemicals were tested for their alkylation activity using 4-(p-nitrobenzyl)pyridine and deoxyguanosine as nucleophiles. The alkylation activity was compared with mutagenicity of the chemicals to Escherichia coli WP2 uvrA without metabolic activation. All the epoxide-containing compounds including simple epoxides and glycidyl ethers elicited alkylation activity and mutagenicity. There was a reasonable correlation between the rate of alkylation and mutagenic potency. All the methylating and ethylating compounds tested were active but no correlation was observed between rate of alkylation and mutagenic potency, apparently due to the different types of alkylation products formed. There was no evidence among the chemicals tested of an alkylating nonmutagen. Thus, evidence of alkylation activity appears to indicate mutagenic risk. /Epoxides/
Record name 1,3-EPOXYBUTANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656
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CAS No.

2167-39-7
Record name 2-Methyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2167-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Butylene oxide
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Record name 2-Methyloxetane
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Record name 2-METHYLOXETANE
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Record name 1,3-EPOXYBUTANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxetane
Reactant of Route 2
2-Methyloxetane
Reactant of Route 3
2-Methyloxetane
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2-Methyloxetane
Reactant of Route 5
2-Methyloxetane
Reactant of Route 6
2-Methyloxetane

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